
Methyl 2-fluoro-3-hydrazinylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-fluoro-3-hydrazinylbenzoate: is a chemical compound with the molecular formula C8H9FN2O2 and a molecular weight of 184.17 g/mol . It is primarily used in scientific research and is known for its unique structural properties, which include a fluorine atom and a hydrazinyl group attached to a benzoate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-3-hydrazinylbenzoate typically involves the following steps:
Nitration: Starting from o-methylphenol, a nitration reaction is carried out to selectively generate 2-methyl-6-nitrophenol.
Hydroxyl Chlorination: The intermediate is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene.
Fluorination: Fluorination of 2-chloro-3-nitrotoluene yields 2-fluoro-3-nitrotoluene.
Oxidation: The methyl group is oxidized under the action of an oxidant to form 2-fluoro-3-nitrobenzoic acid.
Hydrazinylation: Finally, the nitro group is reduced to a hydrazinyl group, and the esterification with methanol produces this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-fluoro-3-hydrazinylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Azo or azoxy compounds.
Reduction: Amines.
Substitution: Substituted benzoates.
Aplicaciones Científicas De Investigación
Methyl 2-fluoro-3-hydrazinylbenzoate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Mecanismo De Acción
The mechanism of action of Methyl 2-fluoro-3-hydrazinylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
- Methyl 2-fluoro-3-nitrobenzoate
- Methyl 2-chloro-3-hydrazinylbenzoate
- Methyl 2-fluoro-3-aminobenzoate
Comparison: Methyl 2-fluoro-3-hydrazinylbenzoate is unique due to the presence of both a fluorine atom and a hydrazinyl group. This combination imparts distinct chemical and biological properties, making it more versatile in research applications compared to its analogs. The fluorine atom enhances the compound’s stability and reactivity, while the hydrazinyl group allows for specific interactions with biological targets .
Propiedades
Fórmula molecular |
C8H9FN2O2 |
|---|---|
Peso molecular |
184.17 g/mol |
Nombre IUPAC |
methyl 2-fluoro-3-hydrazinylbenzoate |
InChI |
InChI=1S/C8H9FN2O2/c1-13-8(12)5-3-2-4-6(11-10)7(5)9/h2-4,11H,10H2,1H3 |
Clave InChI |
XFJUIHRFJZDQEU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC=C1)NN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-Oxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13220900.png)
![1-[2-(Chloromethyl)butyl]cyclopent-1-ene](/img/structure/B13220901.png)


![2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13220913.png)
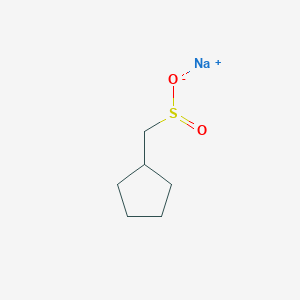
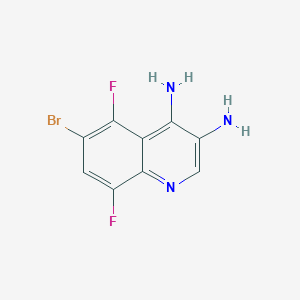

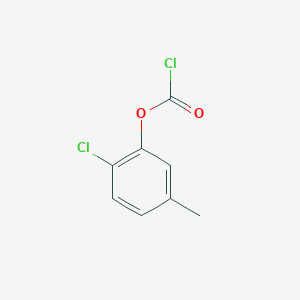
![{8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13220933.png)

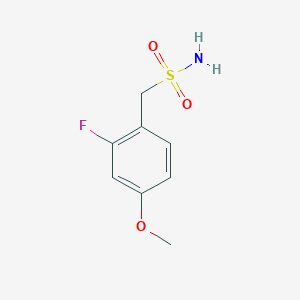
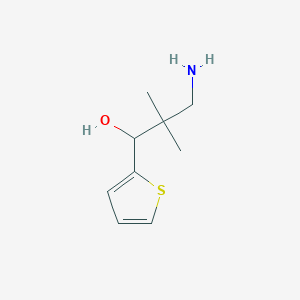
![3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B13220945.png)
